molecular formula C8H8N2O3 B13347948 4-Oxo-4-(pyrimidin-2-yl)butanoic acid

4-Oxo-4-(pyrimidin-2-yl)butanoic acid

Cat. No.: B13347948
M. Wt: 180.16 g/mol
InChI Key: UPJJBCMTWJICFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-4-(pyrimidin-2-yl)butanoic acid is a chemical compound with the molecular formula C9H8N2O3 It is characterized by the presence of a pyrimidine ring attached to a butanoic acid backbone, with a keto group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-(pyrimidin-2-yl)butanoic acid typically involves the reaction of 1-(2-pyrimidinyl)piperazine with succinic anhydride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like chloroform under reflux conditions for about 10 minutes, followed by cooling and allowing the mixture to stand overnight at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-(pyrimidin-2-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: N-bromophthalimide in aqueous acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with hydroxyl groups.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-Oxo-4-(pyrimidin-2-yl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Oxo-4-(pyrimidin-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, its analgesic and anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response . The compound may also interact with other molecular targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-4-(pyrimidin-2-yl)butanoic acid is unique due to the presence of the pyrimidine ring, which imparts distinct chemical and biological properties compared to its pyridine analogs. The pyrimidine ring can engage in different types of interactions and reactions, making this compound particularly valuable in research and development.

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

4-oxo-4-pyrimidin-2-ylbutanoic acid

InChI

InChI=1S/C8H8N2O3/c11-6(2-3-7(12)13)8-9-4-1-5-10-8/h1,4-5H,2-3H2,(H,12,13)

InChI Key

UPJJBCMTWJICFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C(=O)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.